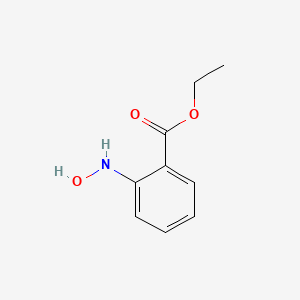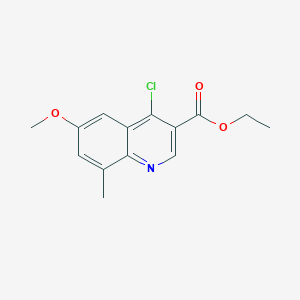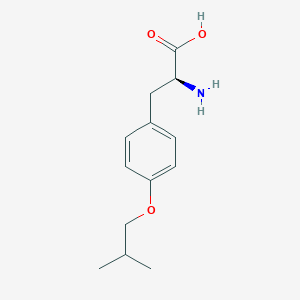
(E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Descripción general
Descripción
(E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one, commonly known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are compounds with a flavonoid-like structure.
Mecanismo De Acción
EF24 exerts its effects through various mechanisms. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and detoxification genes. EF24 has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. EF24 has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Additionally, EF24 has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and survival.
Biochemical and Physiological Effects:
EF24 has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification genes, which can protect cells from oxidative stress and damage. EF24 has also been shown to reduce the expression of pro-inflammatory cytokines, which can reduce inflammation. Additionally, EF24 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF24 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. EF24 has been extensively studied in various cancer cell lines and has been shown to have anticancer properties. Additionally, EF24 has been shown to have anti-inflammatory and neuroprotective properties. However, EF24 has some limitations for lab experiments. It has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Direcciones Futuras
For research could include studying the pharmacokinetics and toxicity profile of EF24 in vivo, as well as investigating its potential as a therapeutic agent in animal models of cancer and neurodegenerative diseases. Additionally, further studies could investigate the potential of EF24 as a chemosensitizer, which could enhance the efficacy of existing cancer treatments.
Aplicaciones Científicas De Investigación
EF24 has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. EF24 has been studied in various cancer cell lines, including breast, prostate, and colon cancer, and has been shown to inhibit cell proliferation and induce apoptosis. EF24 has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Additionally, EF24 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-12-7-5-11(9-13(12)17)15(19)8-6-10-3-1-2-4-14(10)18/h1-9H/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJNGRWNHKAJGL-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-[(2,5-dimethylbenzyl)sulfanyl]benzenecarboxylate](/img/structure/B3133292.png)

![4-{(2E)-2-[1-(2-Thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B3133297.png)
![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)





